

Application Notes and Protocols for LH-708 in Tool Steel Repair

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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

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These application notes provide a comprehensive guide to the use of **LH-708** welding electrodes for the repair of tool steels, such as H13. The following protocols and data are intended to ensure a high-quality, durable repair by outlining critical welding parameters, heat treatment procedures, and a step-by-step workflow.

LH-708 Welding Electrode Properties and Applications

The **LH-708** is a hot work tool steel electrode designed for repairing tools and dies made from similar materials or for fabricating hot work tools from carbon and low-alloy steels.^{[1][2][3]} The resulting weld deposit is a high-quality, tough, and wear-resistant material, free from cracks and porosity.^{[1][4]} Its alloy basis consists of Tungsten (W) and Chromium (Cr).^{[1][4]}

Typical Applications:

- Dies and stampers for non-ferrous metals^{[1][2][3]}
- Saddle tracks^{[1][2][3]}
- Forging hammers^{[1][2][3]}
- Distributor pins and slides^{[1][2][3]}

- Hot shear blades and trimming dies[1][2][3]

Quantitative Data Summary

Table 1: Recommended Welding Parameters for LH-708

Electrode Diameter (mm)	Current (Amps)	Polarity
2.5	50-70	AC/DC (+)
3.2	90-110	AC/DC (+)
4.0	140-160	AC/DC (+)
5.0	190-230	AC/DC (+)

Source:[1][5]

Table 2: Hardness of LH-708 Weld Deposit

Condition	Hardness (HRC)
As Welded	41-46
After Hardening	49-51
After Annealing	21-24

Source:[1][2][3][6]

Table 3: Recommended Heat Treatment Parameters for Tool Steel Repair

Process	Temperature Range	Holding Time	Cooling Procedure	Purpose
Pre-heating	300-400°C (572-752°F)	Maintain during welding	-	Reduces cooling rate, prevents cracking, and removes moisture. [1] [7] [8] [9] [10]
Post-Weld Slow Cooling	-	-	35-50°F (19-28°C) per hour	Minimizes thermal stresses. [11] [12]
Stress Relieving/Tempering	50-75°F (28-42°C) below the original tempering temperature of the base metal	2 hours	Slow cool to 800°F (427°C), then air cool	Relieves welding stresses and tempers the weld deposit. [11] [12]
Annealing	750-780°C (1382-1436°F)	4 hours	-	To soften the weld deposit. [1]
Hardening	1070-1120°C (1958-2048°F)	-	Quench in oil	To achieve maximum hardness. [1]
Tempering (after hardening)	500-600°C (932-1112°F)	2 hours	-	To increase toughness after hardening. [1]

Experimental Protocols

Protocol 1: Standard Tool Steel Repair Procedure using LH-708

This protocol outlines the essential steps for repairing a damaged tool steel component.

1. Surface Preparation:

- Thoroughly clean the area to be welded to remove any contaminants such as grease, oil, or rust. Use a wire brush or grinder for mechanical cleaning.[1][11]
- If cracks are present, they must be completely ground out. The bottom of the joint should be rounded.[11]

2. Pre-heating:

- Uniformly preheat the workpiece to a temperature between 300-400°C (572-752°F).[1]
- The preheat temperature should be maintained throughout the welding process. The heating should be gradual, especially for complex shapes and high-alloy steels.[13]
- Heating can be achieved using a furnace, heating elements, or torches.[11][12] For uniform heating, induction heaters or ceramic mat heaters are recommended.[14]

3. Welding:

- Select the appropriate **LH-708** electrode diameter and set the welding current according to Table 1. Use AC or DC (+) polarity.[1][5]
- For thicker sections or significant buildups, a buffer layer of a tougher material like LH-710 may be deposited first.[1]
- Maintain a short arc length and deposit the weld beads in a stringer bead fashion.[11]
- To achieve full hardness, it is recommended to deposit a maximum of two layers of **LH-708**. [1][5]

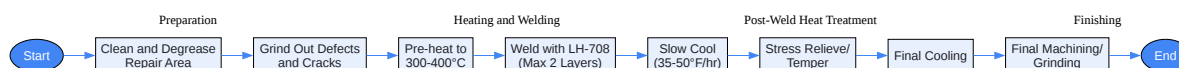
4. Post-Weld Heat Treatment (PWHT):

- **Slow Cooling:** Immediately after welding, the workpiece must be cooled very slowly at a rate of approximately 35-50°F (19-28°C) per hour to minimize thermal stresses.[11][12]
- **Stress Relieving/Tempering:** Once cooled, the part should be stress-relieved. Heat the component to a temperature 50-75°F (28-42°C) below the original tempering temperature of the base material. Hold at this temperature for 2 hours.[11][12]
- **Final Cooling:** After stress relieving, allow the component to cool slowly to 800°F (427°C) and then cool in still air to room temperature.[12]

5. Finishing:

- After the heat treatment cycle is complete, the repaired area can be ground or machined to the final required dimensions.[11]

Diagrams



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Caption: Workflow for Tool Steel Repair using **LH-708**.

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